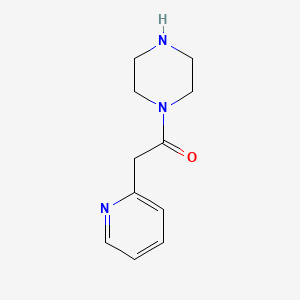![molecular formula C22H20N4O3S B12127067 N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B12127067.png)
N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often adopted to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: A compound with antimicrobial properties.
Levomycin: An antibiotic.
Carbadox: An antibiotic used in animal feed.
Uniqueness
N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties.
Propriétés
Formule moléculaire |
C22H20N4O3S |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-[3-(4-hydroxyanilino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H20N4O3S/c1-14-7-12-18(13-15(14)2)30(28,29)26-22-21(23-16-8-10-17(27)11-9-16)24-19-5-3-4-6-20(19)25-22/h3-13,27H,1-2H3,(H,23,24)(H,25,26) |
Clé InChI |
SSECPEMUHNPKSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(3-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B12126990.png)
![1,3-Diethyl 5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzene-1,3-dicarboxylate](/img/structure/B12126995.png)
![3-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12127000.png)

![1-[4-(7H-purin-6-ylamino)phenyl]ethanone](/img/structure/B12127008.png)
![2-([(3-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12127012.png)
![4-Ethyl-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12127015.png)

![methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate](/img/structure/B12127036.png)

![3-Methyl-2-[2-(3-methylphenoxy)acetamido]butanoic acid](/img/structure/B12127043.png)


![[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]indoline](/img/structure/B12127056.png)
